molecular formula C13H18FN3O2 B2981834 N-[3-(dimethylamino)propyl]-N'-(3-fluorophenyl)oxamide CAS No. 898357-63-6

N-[3-(dimethylamino)propyl]-N'-(3-fluorophenyl)oxamide

Cat. No.: B2981834
CAS No.: 898357-63-6
M. Wt: 267.304
InChI Key: XSMCREYDUUZVLH-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-N’-(3-fluorophenyl)oxamide is a chemical compound that belongs to the class of oxamides It is characterized by the presence of a dimethylamino group attached to a propyl chain and a fluorophenyl group attached to the oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-N’-(3-fluorophenyl)oxamide typically involves the reaction of 3-fluoroaniline with oxalyl chloride to form the corresponding 3-fluorophenyl oxalyl chloride. This intermediate is then reacted with N,N-dimethylpropylamine to yield the desired oxamide. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction is typically carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

In an industrial setting, the production of N-[3-(dimethylamino)propyl]-N’-(3-fluorophenyl)oxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-N’-(3-fluorophenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The oxamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-N’-(3-fluorophenyl)oxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Materials Science: The compound is used in the synthesis of novel polymers and materials with unique properties such as enhanced thermal stability and conductivity.

    Chemical Research: It serves as a building block in the synthesis of more complex molecules and is used in various organic transformations.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-N’-(3-fluorophenyl)oxamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical pathways related to disease states. The dimethylamino group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]methacrylamide
  • N-[3-(dimethylamino)propyl]acrylamide
  • N-[3-(dimethylamino)propyl]stearamide monoacetate

Uniqueness

N-[3-(dimethylamino)propyl]-N’-(3-fluorophenyl)oxamide is unique due to the presence of both a dimethylamino group and a fluorophenyl group, which confer distinct chemical and physical properties. The fluorophenyl group enhances the compound’s stability and reactivity, while the dimethylamino group improves its solubility and bioavailability. These features make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-(3-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c1-17(2)8-4-7-15-12(18)13(19)16-11-6-3-5-10(14)9-11/h3,5-6,9H,4,7-8H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMCREYDUUZVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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